Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-
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Overview
Description
Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- is a heterocyclic aromatic compound It is known for its unique structure, which combines a quinolinium ring with a benzothiazolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- typically involves the condensation of 1-methylquinolinium salts with 3-methyl-2(3H)-benzothiazolylidene derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of dihydroquinolinium derivatives.
Substitution: Formation of halogenated or alkylated quinolinium derivatives.
Scientific Research Applications
Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This interaction is facilitated by the planar structure of the quinolinium ring, which allows it to insert between DNA base pairs. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
- Quinolinium, 4-[(Z)-(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-propyl-
- Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzoxazolylidene)methyl]-
Uniqueness
Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- is unique due to its specific combination of quinolinium and benzothiazolylidene moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
24144-08-9 |
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Molecular Formula |
C19H17N2S+ |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C19H17N2S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19/h3-13H,1-2H3/q+1 |
InChI Key |
XRXJDLHDDHBJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C |
Origin of Product |
United States |
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